beta-Ionylideneethanol
Description
Beta-Ionylideneethanol is a terpenoid alcohol derivative characterized by an ionone-like structure conjugated with an ethanol moiety. This compound likely shares functional similarities with ionone derivatives, which are widely used in fragrances, cosmetics, and flavorings due to their floral or fruity aromas. The compound’s molecular structure—featuring a cyclic terpene backbone and hydroxyl group—suggests moderate polarity, influencing its solubility in organic solvents and volatility.
Properties
IUPAC Name |
3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,16H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDCVLKAAVJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares beta-Ionylideneethanol with three structurally related compounds: benzeneethanol (phenethyl alcohol), benzeneethanol-beta-methyl, and beta-Ionylideneacetaldehyde.
Key Observations:
- Molecular Weight and Boiling Points: this compound’s larger molecular weight (compared to benzeneethanol derivatives) likely results in a higher boiling point than benzeneethanol-beta-methyl but lower than phenethyl alcohol. This balance between volatility and thermal stability could make it suitable for controlled-release fragrance applications.
This compound
Hypothetically, this compound’s ionone-derived structure positions it as a candidate for high-value perfumery, where its cyclic terpene backbone could impart woody or floral notes. Its ethanol moiety may also enhance compatibility with ethanol-based cosmetic formulations.
Phenethyl Alcohol (Benzeneethanol)
A benchmark compound in the fragrance industry, phenethyl alcohol is prized for its rose-like scent and antimicrobial properties. It is widely used in soaps, lotions, and food flavorings (e.g., FEMA No. 2858).
Benzeneethanol-beta-methyl
Primarily an intermediate in organic synthesis, this compound’s lower boiling point under reduced pressure (383–389 K at 1.3–2.4 kPa) makes it suitable for controlled reactions requiring mild conditions.
Beta-Ionylideneacetaldehyde
Used as a flavoring agent and precursor in synthesizing ionone derivatives, its aldehyde group facilitates condensation reactions to form larger terpenoids.
Stability and Reactivity
- This compound: Likely susceptible to oxidation at the allylic position (common in terpenes), necessitating stabilizers in formulations.
- Phenethyl Alcohol : Stable under ambient conditions but prone to esterification in acidic environments.
- Benzeneethanol-beta-methyl: The methyl group adjacent to the hydroxyl group may sterically hinder reactions, increasing stability compared to unsubstituted analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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